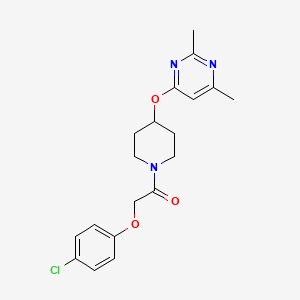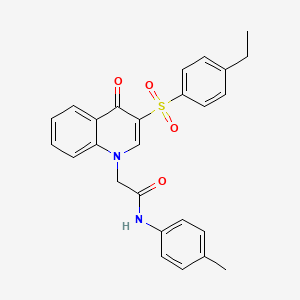
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as DMABN or 7-DMA-6-MeO-Tet, and it is a derivative of the indole alkaloid family.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also act as a neurotransmitter modulator, affecting the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide vary depending on the specific application. In studies on cancer cells, it has been shown to inhibit cell growth and induce cell death. In studies on inflammation, it has been shown to reduce the levels of inflammatory cytokines. In studies on the central nervous system, it has been shown to affect the levels of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is its potential as a treatment for various diseases. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. One limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide. One direction is to further investigate its anti-cancer properties and determine its efficacy in clinical trials. Another direction is to study its effects on neurological disorders and develop potential treatments. Additionally, further research is needed to understand the mechanism of action and optimize the synthesis method for this compound.
Conclusion:
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is a complex compound that has potential applications in various fields of scientific research. Its synthesis method is complex, but it has shown promising results in preclinical studies for its anti-cancer and anti-inflammatory properties. Further research is needed to determine its efficacy in humans and optimize its synthesis method.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide is a complex process that involves several steps. The first step is the preparation of 5,6,7,8-tetrahydroindolizin-7-ol, which is then converted into 5,6,7,8-tetrahydroindolizin-7-yl isocyanate. The isocyanate is then reacted with dimethylamine to obtain (E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide. This synthesis method has been optimized to achieve a high yield of the compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases. Additionally, it has been studied for its effects on the central nervous system and has shown potential as a treatment for neurological disorders.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(5,6,7,8-tetrahydroindolizin-7-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)8-4-6-14(18)15-12-7-10-17-9-3-5-13(17)11-12/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,15,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACWWWGMZMQDCD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN2C=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN2C=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2754339.png)
![1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide](/img/structure/B2754341.png)

![N-benzyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2754343.png)



![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)
![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)
